4-Azido-n-methylbenzamide
Overview
Description
4-Azido-n-methylbenzamide is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzamide structure
Mechanism of Action
Mode of Action
It is known that benzamides can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its targets .
Biochemical Pathways
Benzamides are known to be involved in various biochemical reactions
Result of Action
It is known that benzamides can have various effects, including the potential to be used in prodrug activation strategies for targeted cancer therapy
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of benzamides
Biochemical Analysis
Cellular Effects
It is suggested that azido groups can have significant effects on bond lengths and angles, which may influence cell function .
Molecular Mechanism
It is suggested that the azido group can be activated to generate highly reactive intermediates, which may influence gene expression and enzyme activity .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how 4-Azido-N-methyl-benzamide is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-n-methylbenzamide typically involves the introduction of an azido group to a pre-existing benzamide structure. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the benzamide. This reaction can be facilitated by using azidotrimethylsilane (TMSN₃) in the presence of a catalyst like copper(II) triflate (Cu(OTf)₂) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure efficient and scalable synthesis. These methods often use recyclable catalysts and environmentally benign solvents to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-n-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzamide ring.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents like triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Azidotrimethylsilane (TMSN₃) and copper(II) triflate (Cu(OTf)₂) as catalysts.
Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Cycloaddition: Alkynes and copper(I) catalysts.
Major Products:
Reduction: Formation of 4-amino-n-methylbenzamide.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-n-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
N-Methylbenzamide: Lacks the azido group, making it less reactive in cycloaddition reactions.
4-Amino-n-methylbenzamide: Contains an amino group instead of an azido group, leading to different reactivity and applications.
Uniqueness: 4-Azido-n-methylbenzamide is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo cycloaddition reactions makes it particularly valuable in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
4-azido-N-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-10-8(13)6-2-4-7(5-3-6)11-12-9/h2-5H,1H3,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDSFPQHGWXAJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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